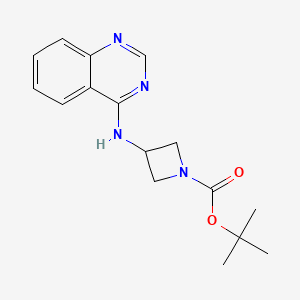
tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate” is a chemical compound with the molecular formula C16H20N4O2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H20N4O2 . This indicates that it contains 16 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Anticonvulsant Activity
Quinazoline derivatives have been evaluated for their anticonvulsant properties. For example, a study on a series of quinazoline-4(3H)-ones demonstrated significant anticonvulsant activity in seizure models, highlighting the impact of butyl substitution on the compounds' efficacy. The structure-activity relationship revealed valuable pharmacophoric information, confirmed by molecular docking studies targeting the human carbonic anhydrase II enzyme. This suggests the potential of quinazoline derivatives, possibly including tert-Butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate, in the development of anticonvulsant drugs (Abuelizz et al., 2017).
Anti-Inflammatory Effects
Quinoline and quinazoline derivatives have been synthesized and assessed for their anti-inflammatory effects, particularly in the context of disease-modifying antirheumatic drugs (DMARDs). Some compounds showed potent effects in an adjuvant arthritis rat model, providing insights into the structural modifications that enhance anti-inflammatory activity. This research indicates the potential of quinazoline derivatives in treating inflammatory conditions (Baba et al., 1996).
Dual 5-HT Receptor Effects
The pharmacological properties of quinazoline derivatives have been explored for their dual effects as 5-HT1A receptor agonists and 5-HT3 receptor antagonists. Such compounds may offer therapeutic benefits for conditions like diarrhea-predominant irritable bowel syndrome (d-IBS), as demonstrated by their efficacy in IBS-like animal models. This dual receptor activity suggests a novel mechanism for treating d-IBS and potentially other gastrointestinal disorders (Tamaoki et al., 2007).
Inhibition of TGF-β1 Receptor Kinase
Quinazoline derivatives have been identified as potent inhibitors of the TGF-β1 receptor kinase, with implications for treating fibrotic diseases. For instance, one study demonstrated the ability of a quinazoline compound to inhibit gene markers of fibrosis in a nephritis model, suggesting a role for such inhibitors in managing renal fibrosis and possibly other fibrotic conditions (Grygielko et al., 2005).
Antioxidant Activity
Research on tert-butylated compounds, similar in structure to this compound, has revealed their antioxidant potential. For example, 2(3)-tert-Butyl-4-hydroxyanisole (BHA) and related compounds have been shown to enhance the activity of NAD(P)H:quinone reductase, an enzyme involved in detoxification processes, suggesting a protective role against carcinogenesis and toxicity (Benson et al., 1980).
Safety and Hazards
According to the safety data sheet, this compound should be handled with care. If inhaled or comes into contact with skin or eyes, it’s advised to seek fresh air and rinse the affected area with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It’s also recommended to wear appropriate protective equipment when handling this compound .
properties
IUPAC Name |
tert-butyl 3-(quinazolin-4-ylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)20-8-11(9-20)19-14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLXQSZOODGTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2802245.png)
![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2802246.png)
![N-(2-furanylmethyl)-1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B2802249.png)
![5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B2802250.png)
![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)
![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2802257.png)


![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2802262.png)

![4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)